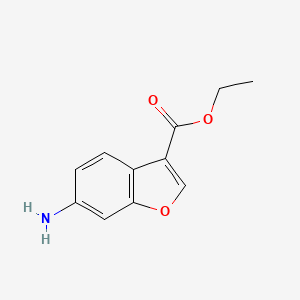

Ethyl 6-aminobenzofuran-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-amino-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJNUPVXELRDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737405 | |

| Record name | Ethyl 6-amino-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260788-13-3 | |

| Record name | Ethyl 6-amino-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-aminobenzofuran-3-carboxylate from Resorcinol

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 6-aminobenzofuran-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, resorcinol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a multi-step synthesis, elucidating the rationale behind the chosen reactions and providing detailed experimental protocols. The synthesis leverages fundamental organic transformations, including electrophilic aromatic substitution, condensation, cyclization, nitration, and reduction, to construct the target molecule. Each step is supported by established chemical principles and references to relevant literature.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, have made them a focal point of extensive research in drug discovery and development. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, owing to its reactive amino and carboxylate functionalities. This guide outlines a logical and efficient synthetic route to this important building block from an inexpensive starting material, resorcinol.

Overall Synthetic Strategy

The synthesis of this compound from resorcinol is a multi-step process that can be logically divided into four key stages:

-

Formation of a Key Intermediate: Acylation of resorcinol to produce 2,4-dihydroxyacetophenone.

-

Construction of the Benzofuran Core: Synthesis of ethyl 6-hydroxybenzofuran-3-carboxylate from 2,4-dihydroxyacetophenone.

-

Introduction of the Amino Precursor: Nitration of the 6-hydroxybenzofuran intermediate to yield ethyl 6-hydroxy-nitrobenzofuran-3-carboxylate.

-

Final Reduction Step: Reduction of the nitro group to the target amine, affording this compound.

This strategy is designed to sequentially build the complexity of the molecule, controlling the regioselectivity of the substitutions on the aromatic ring.

Caption: Overall synthetic workflow from Resorcinol to the target compound.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 2,4-Dihydroxyacetophenone from Resorcinol (Friedel-Crafts Acylation)

The initial step involves the acylation of resorcinol to introduce an acetyl group, which will ultimately form part of the furan ring. The Friedel-Crafts acylation is a classic and effective method for this transformation.

Reaction:

Resorcinol reacts with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to yield 2,4-dihydroxyacetophenone. The dihydroxy nature of resorcinol makes it a highly activated aromatic system, favoring electrophilic substitution.

Mechanism:

The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich resorcinol ring, primarily at the ortho and para positions relative to the hydroxyl groups. The para-substituted product, 4-acetylresorcinol (2,4-dihydroxyacetophenone), is typically the major product due to steric hindrance at the ortho positions.

Caption: Mechanism of Friedel-Crafts Acylation of Resorcinol.

Experimental Protocol:

-

Materials:

-

Resorcinol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Dry Nitrobenzene (solvent)

-

Hydrochloric Acid (HCl)

-

Ice

-

Water

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a solution of resorcinol in dry nitrobenzene is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.

-

Acetyl chloride is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then heated to 60-70 °C for a short period to ensure completion.

-

The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The nitrobenzene is removed by steam distillation.

-

The remaining aqueous solution is cooled, and the precipitated 2,4-dihydroxyacetophenone is collected by filtration, washed with cold water, and recrystallized from hot water or ethanol.

-

Data Summary:

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| Resorcinol | 110.11 | 1.0 | 1.0 |

| Acetyl Chloride | 78.50 | 1.1 | 1.1 |

| Aluminum Chloride | 133.34 | 2.2 | 2.2 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |

| 2,4-Dihydroxyacetophenone | 152.15 | 152.15 g | 70-80 |

Step 2: Synthesis of Ethyl 6-Hydroxybenzofuran-3-carboxylate

This crucial step involves the construction of the benzofuran ring system with the desired carboxylate at the 3-position. A plausible approach is a condensation reaction followed by cyclization.

Reaction:

2,4-Dihydroxyacetophenone can be reacted with ethyl chloroacetate in the presence of a base. The initial reaction is an O-alkylation of the more acidic 4-hydroxyl group, followed by an intramolecular condensation and cyclization to form the benzofuran ring.

Mechanism:

The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of 2,4-dihydroxyacetophenone. The resulting phenoxide acts as a nucleophile, attacking the ethyl chloroacetate in a Williamson ether synthesis to form an intermediate ether. Subsequent intramolecular aldol-type condensation, where the enolate of the acetyl group attacks the ester carbonyl, followed by dehydration, leads to the formation of the furan ring.

Navigating the Synthetic Landscape of Ethyl Aminobenzofuran Carboxylates: A Technical Guide for Researchers

An In-depth Exploration of Key Isomers and Their Pivotal Role in Medicinal Chemistry

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] Among these, aminobenzofuran carboxylates serve as crucial building blocks for novel therapeutic agents. This guide provides a comprehensive technical overview of ethyl aminobenzofuran carboxylates, with a particular focus on the well-characterized isomers, ethyl 5-aminobenzofuran-2-carboxylate and ethyl 3-aminobenzofuran-2-carboxylate, due to the limited availability of specific data for ethyl 6-aminobenzofuran-3-carboxylate. The principles and methodologies discussed herein offer a robust framework for researchers and drug development professionals working with this important class of heterocyclic compounds.

Core Scaffolds: Identification and Physicochemical Properties

A precise understanding of the physicochemical properties of these isomers is fundamental for their application in synthesis and drug design. The location of the amino and carboxylate groups on the benzofuran ring significantly influences these characteristics.

Ethyl 5-Aminobenzofuran-2-carboxylate

This isomer is a beige to brown solid, and its properties are summarized in the table below.[4]

| Property | Value | Source |

| Melting Point | 54-56 °C | [4] |

| Boiling Point (Predicted) | 348.1±22.0 °C | [4] |

| Density (Predicted) | 1.258±0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.32±0.10 | [4] |

| Solubility | Soluble in Chloroform, DMSO | [4] |

Ethyl 3-Aminobenzofuran-2-carboxylate

This isomer typically presents as a solid with a melting point between 77-81 °C.

| Property | Value | Source |

| Melting Point | 77-81 °C | |

| Assay | 97% | |

| Form | Solid |

Synthesis Strategies: Constructing the Aminobenzofuran Core

The synthesis of ethyl aminobenzofuran carboxylates can be approached through various routes, primarily involving the construction of the benzofuran ring followed by functional group manipulations.

Synthesis of Ethyl 5-Aminobenzofuran-2-carboxylate

A common and efficient method for the synthesis of ethyl 5-aminobenzofuran-2-carboxylate involves the reduction of the corresponding nitro-substituted precursor.[4]

Protocol: Catalytic Hydrogenation of Ethyl 5-Nitrobenzofuran-2-carboxylate [4]

-

Reaction Setup: To a solution of ethyl 5-nitrobenzofuran-2-carboxylate (20.0 g) in ethanol (300 mL) in a suitable reaction flask, add 5% Palladium on carbon (Pd/C) catalyst (2 g).

-

Hydrogenation: Purge the reaction system with hydrogen gas twice. Pressurize the vessel with hydrogen to 0.3-0.5 MPa.

-

Reaction Conditions: Maintain the reaction temperature between 10-30°C and stir for 3 hours.

-

Work-up: Upon completion of the reaction, filter off the catalyst. Concentrate the filtrate under reduced pressure and dry the residue to yield ethyl 5-aminobenzofuran-2-carboxylate.

This method typically results in a high yield (around 98%) of the desired product.[4]

Caption: Catalytic hydrogenation for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate.

General Approaches to 3-Aminobenzofuran Derivatives

The synthesis of 3-aminobenzofuran scaffolds can be achieved through several strategies, including copper-catalyzed reactions.[7] One such approach involves a one-pot synthesis utilizing CuI in a deep eutectic solvent.[7] Another method is the Cs₂CO₃-catalyzed synthesis of 3-amino-2-arylbenzofurans at room temperature.[7]

Applications in Drug Discovery and Development

Ethyl aminobenzofuran carboxylates are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the reactive amino and ester functionalities, which allow for diverse chemical modifications.

The benzofuran nucleus is associated with a broad spectrum of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral activities.[1][2][3]

Key Applications:

-

Serotonin Reuptake Inhibitors and 5-HT1A Receptor Agonists: Ethyl 5-aminobenzofuran-2-carboxylate is a key intermediate in the preparation of indolebutylpiperazines, which act as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, showing potential for the treatment of depression and anxiety disorders.[4]

-

Melanoma Imaging and Radiotherapy: This isomer has also been utilized in the development of potential radiolabeled analogs for melanoma imaging and targeted radiotherapy.[4]

-

Anticancer Agents: The 3-aminobenzofuran scaffold is a prominent feature in compounds with potent antitumor properties, often inducing cell cycle arrest and apoptosis.[7]

-

Alzheimer's Disease Therapeutics: Derivatives of 3-aminobenzofuran are crucial components in therapeutic agents aimed at mitigating the symptoms of Alzheimer's disease.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE | 174775-48-5 [chemicalbook.com]

- 5. Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 9837138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to the Solubility of Ethyl 6-aminobenzofuran-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of benzofuran are integral to medicinal chemistry, with applications ranging from anticancer and antimicrobial to anti-inflammatory and anti-arrhythmic agents.[3][4][5] The specific compound, ethyl 6-aminobenzofuran-3-carboxylate, represents a key pharmacophore whose therapeutic potential is intrinsically linked to its physicochemical properties, most notably its solubility.

Understanding and predicting the solubility of such a molecule in various organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability and efficacy as a potential therapeutic agent.[6] This guide provides an in-depth analysis of the factors governing the solubility of this compound, drawing upon data from its more readily available isomers, and offers a practical framework for its experimental determination.

Physicochemical Properties: A Predictive Analysis

While specific experimental data for this compound is not widely available, we can infer its key physicochemical properties by examining its close isomers, namely ethyl 3-aminobenzofuran-2-carboxylate and ethyl 5-aminobenzofuran-2-carboxylate. These isomers share the same molecular formula (C₁₁H₁₁NO₃) and molecular weight (205.21 g/mol ), suggesting similar foundational characteristics.[7][8]

| Property | Ethyl 3-aminobenzofuran-2-carboxylate | Ethyl 5-aminobenzofuran-2-carboxylate | Predicted for this compound |

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₁H₁₁NO₃ | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol | 205.21 g/mol [8] | 205.21 g/mol |

| Melting Point | 77-81 °C[9] | 62-66 °C | Likely a crystalline solid with a distinct melting point, potentially in a similar range. |

| XLogP3 | 2.7[7] | 2.2[8] | Estimated between 2.0 and 3.0 |

| Hydrogen Bond Donors | 1[7] | 1[8] | 1 |

| Hydrogen Bond Acceptors | 4[7] | 4[8] | 4 |

The predicted XLogP3 value, a measure of lipophilicity, suggests that this compound will exhibit moderate lipophilicity. The presence of a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the ester carbonyl, the furan oxygen, and the amino nitrogen) indicates its potential to interact with both protic and aprotic polar solvents.

Understanding Solubility: A Multifactorial Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given organic solvent will be determined by a delicate balance of intermolecular forces:

-

Van der Waals forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane.

-

Dipole-dipole interactions: Occur between polar molecules. The ester and amino groups, along with the benzofuran ring system, create a significant molecular dipole, suggesting favorable interactions with polar aprotic solvents like acetone and ethyl acetate.

-

Hydrogen bonding: The amino group can act as a hydrogen bond donor, while the ester and furan moieties can act as acceptors. This is a critical factor for solubility in protic solvents such as methanol and ethanol.

The interplay of these forces dictates the overall solubility. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Caption: Key intermolecular interactions governing the dissolution process.

Qualitative Solubility Profile in Common Organic Solvents

Based on the physicochemical properties of its isomers and general principles of solubility, a qualitative solubility profile for this compound can be predicted. It is important to note that this is a predictive guide and experimental verification is essential.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Poor | The nonpolar nature of hexane cannot effectively solvate the polar functional groups of the molecule. |

| Toluene | Nonpolar (aromatic) | Poor to Moderate | π-stacking interactions between the aromatic rings of toluene and the benzofuran system may slightly enhance solubility compared to hexane. |

| Dichloromethane | Polar aprotic | Good | The polarity of dichloromethane allows for effective dipole-dipole interactions with the solute. Recrystallization of similar compounds from dichloromethane has been reported.[10] |

| Ethyl Acetate | Polar aprotic | Good | As an ester, ethyl acetate shares a functional group with the solute, promoting favorable dipole-dipole interactions. It is a common solvent for the purification of benzofuran derivatives.[11] |

| Acetone | Polar aprotic | Good | The highly polar nature of acetone and its ability to accept hydrogen bonds make it a good candidate for dissolving this compound. |

| Methanol/Ethanol | Polar protic | Moderate to Good | These solvents can act as both hydrogen bond donors and acceptors, facilitating interactions with the amino and ester groups. Ethanol is a known recrystallization solvent for aminobenzofuran derivatives.[12] |

| Dimethylformamide (DMF) | Polar aprotic | Very Good | DMF is a powerful polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very Good | Similar to DMF, DMSO is a highly polar solvent that is known to dissolve a wide range of organic compounds, including ethyl 5-aminobenzofuran-2-carboxylate.[13] |

Experimental Protocol for Solubility Determination

A robust and systematic approach is crucial for accurately determining the solubility of a new chemical entity. The following protocol outlines a standard shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMF, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of the compound in the respective solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: A streamlined workflow for the experimental determination of solubility.

Conclusion: A Predictive and Practical Framework

While direct experimental data for this compound remains elusive, a comprehensive understanding of its solubility can be achieved through a combination of predictive analysis based on its isomers and fundamental chemical principles. This guide provides researchers and drug development professionals with a robust framework for anticipating its behavior in various organic solvents and a practical protocol for its empirical determination. A thorough characterization of solubility is a critical early step in the journey of transforming a promising benzofuran derivative into a viable therapeutic agent.

References

-

Hasanvand, F., Motahari, S., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882093. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063537, Ethyl 3-aminobenzofuran-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9837138, Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from [Link]

-

Gao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746-28769. [Link]

-

IUPUI Department of Chemistry & Chemical Biology. (n.d.). Crystallization Solvents. Retrieved from [Link]

-

Liu, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

-

MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]

-

Dawood, K. M. (2013). Benzofuran derivatives: A patent review. Expert Opinion on Therapeutic Patents, 23(9), 1133–1156. [Link]

-

International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR, 8(5). [Link]

-

Khan, I., & Ibrar, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. [Link]

-

Panday, S. K., & Prasad, D. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(7), 3392–3401. [Link]

-

Jebur, A. K., et al. (2019). Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(3). [Link]

-

Popat, K. H., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8243. [Link]

-

Wang, L., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6663–6667. [Link]

-

Patel, J. R., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-777. [Link]

- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.

-

ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

-

Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3291. [Link]

-

Kim, E. K., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 9837138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ETHYL 3-AMINOBENZOFURAN-2-CARBOXYLATE CAS#: 39786-35-1 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE CAS#: 174775-48-5 [m.chemicalbook.com]

Unlocking the Therapeutic Promise of Ethyl 6-aminobenzofuran-3-carboxylate: A Technical Guide for Drug Discovery

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds that can bind to multiple, diverse biological targets – is a cornerstone of efficient therapeutic development. The benzofuran nucleus represents one such exemplary scaffold, consistently appearing in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Its inherent structural rigidity, coupled with the electronic properties of the fused benzene and furan rings, provides a unique platform for molecular interactions with various biomolecules.

Derivatives of benzofuran have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][4][5] This diverse bioactivity has established the benzofuran core as a highly attractive starting point for the design and synthesis of novel therapeutic agents.[2] This guide focuses on a specific, yet underexplored derivative, ethyl 6-aminobenzofuran-3-carboxylate . While direct and extensive biological data on this particular molecule is nascent, its structural features—a benzofuran core, a strategic amino group at the 6-position, and a carboxylate moiety at the 3-position—suggest a high potential for significant biological activity.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of this compound. It will delve into the scientific rationale for investigating its therapeutic promise, grounded in the established pharmacology of analogous compounds. Furthermore, this guide will provide detailed, field-proven experimental protocols to systematically evaluate its bioactivity, enabling researchers to unlock the full therapeutic potential of this promising molecule.

Potential Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on benzofuran derivatives, we can hypothesize several key biological activities for this compound. The following sections will explore these potential activities and the underlying mechanistic reasoning.

Anticancer Potential: A Primary Avenue for Investigation

The benzofuran scaffold is a recurring motif in numerous compounds exhibiting significant anticancer activity.[1][4][6][7] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[8][9]

Hypothesized Mechanism of Action: The planar benzofuran ring system can intercalate into DNA, disrupting replication and transcription. Additionally, substituted benzofurans can act as inhibitors of key enzymes involved in cancer progression, such as kinases and topoisomerases. The amino group at the 6-position of this compound could play a crucial role in forming hydrogen bonds with target proteins, enhancing binding affinity and inhibitory activity.

Experimental Workflow for Anticancer Activity Screening:

Caption: Workflow for evaluating the anticancer potential of this compound.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Benzofuran derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][10][11][12] The development of new antimicrobial scaffolds is of paramount importance in the face of rising antibiotic resistance.

Hypothesized Mechanism of Action: The lipophilic nature of the benzofuran ring can facilitate its passage through microbial cell membranes. Once inside, the compound could interfere with essential cellular processes such as DNA gyrase activity, protein synthesis, or cell wall formation. The amino and carboxylate groups could enhance interactions with bacterial enzymes or disrupt membrane potential.

Experimental Workflow for Antimicrobial Susceptibility Testing:

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. easpublisher.com [easpublisher.com]

- 3. ijsdr.org [ijsdr.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Ethyl 6-Aminobenzofuran-3-Carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic drugs.[1][2] This technical guide focuses on a specific, yet underexplored, derivative: ethyl 6-aminobenzofuran-3-carboxylate . We will provide a comprehensive analysis of this scaffold, including a proposed synthetic methodology, key reactive sites for library generation, and a discussion of its potential in drug discovery, particularly in the realms of neuroscience and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising core for the creation of novel therapeutics.

The Benzofuran Scaffold: A Legacy of Therapeutic Success

The benzofuran ring system, a fusion of benzene and furan, is a common motif in compounds exhibiting a wide array of pharmacological activities.[1] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Prominent drugs such as the antiarrhythmic amiodarone and the antifungal griseofulvin feature this heterocyclic core, underscoring its therapeutic relevance.[1] The versatility of the benzofuran scaffold stems from its rigid, planar structure and the electronic properties conferred by the oxygen heteroatom, which allow for diverse interactions with biological targets.

This compound: Structural Features and Synthetic Strategy

This compound is an attractive starting point for medicinal chemistry campaigns due to its distinct functional groups that serve as handles for derivatization. The 6-amino group offers a site for nucleophilic and basic reactions, while the 3-carboxylate ester can be readily modified.

While a direct, one-pot synthesis for this specific isomer is not prominently described in the literature, a plausible and robust synthetic route can be inferred from established methods for constructing substituted benzofurans. A logical approach involves the initial synthesis of a 6-nitro-substituted precursor, followed by a selective reduction of the nitro group.

Proposed Synthetic Workflow

The proposed synthesis can be dissected into two primary stages: the construction of the 6-nitrobenzofuran-3-carboxylate core and its subsequent reduction.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Inferred)

Stage 1: Synthesis of Ethyl 6-Nitrobenzofuran-3-carboxylate

This stage can be approached through various classical benzofuran syntheses. One common method involves the reaction of a substituted phenol with an α-halo ketone or ester followed by cyclization.

-

O-Alkylation: React 4-nitrophenol with ethyl bromopyruvate in the presence of a suitable base (e.g., K₂CO₃) in an aprotic polar solvent like acetone or DMF. The reaction mixture is typically heated to drive the formation of the ether intermediate.

-

Intramolecular Cyclization: The resulting ether is then subjected to a cyclodehydration reaction. This is often achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent, with heating to promote the intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

-

Purification: The crude product, ethyl 6-nitrobenzofuran-3-carboxylate, is then purified using standard techniques such as recrystallization or column chromatography.

Stage 2: Selective Reduction to this compound

The selective reduction of the nitro group in the presence of an ester is a critical step. Traditional methods like catalytic hydrogenation (e.g., H₂/Pd-C) are effective. However, for improved chemoselectivity and milder conditions, other methods can be employed.

A particularly relevant and efficient method is the use of sodium borohydride in the presence of a transition metal salt, such as iron(II) chloride (FeCl₂).[5] This system has been shown to selectively reduce aromatic nitro groups without affecting ester functionalities.[5]

-

Reaction Setup: Dissolve ethyl 6-nitrobenzofuran-3-carboxylate in a suitable solvent system, such as a mixture of methanol and water.

-

Addition of Reagents: Add FeCl₂ to the solution, followed by the portion-wise addition of NaBH₄ at a controlled temperature (e.g., 0-25 °C) to manage the exothermic reaction.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is worked up by quenching the excess reducing agent, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the final product, this compound, is purified by column chromatography.

Medicinal Chemistry Applications and Derivatization Strategies

The this compound scaffold offers two primary points for diversification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Caption: Key derivatization pathways for the this compound scaffold.

Potential Therapeutic Targets

Based on the biological activities of structurally related compounds, derivatives of this compound are promising candidates for several therapeutic areas:

-

Neuroscience: There is strong evidence linking 6-aminobenzofuran derivatives to CNS activity. Specifically, compounds with this motif have been investigated as serotonin (5-HT) receptor modulators and monoamine transporter ligands .[6] The structural similarity of the aminobenzofuran core to endogenous neurotransmitters makes it an ideal starting point for designing agents to treat depression, anxiety, and other neurological disorders. For instance, S-isomers of 5- and 6-methylaminobenzofurans (MABB) have been shown to be efficacious releasing agents at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6]

-

Oncology: Benzofuran derivatives have demonstrated significant potential as anticancer agents.[4] The mechanism of action is often multifaceted, including the inhibition of kinases, interaction with DNA, and induction of apoptosis. The 6-amino group can be functionalized to introduce moieties that target specific enzymes or receptors overexpressed in cancer cells.

-

Infectious Diseases: The benzofuran scaffold is also a viable platform for the development of novel antibacterial and antifungal agents.[7] SAR studies can be directed towards optimizing the scaffold's interaction with microbial targets that are distinct from those in human cells.

Data Summary and Physicochemical Properties

While experimental data for the specific target molecule is scarce, we can tabulate the properties of closely related isomers to provide a baseline for what can be expected.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 3-aminobenzofuran-2-carboxylate | 39786-35-1 | C₁₁H₁₁NO₃ | 205.21 | 77-81 |

| Ethyl 5-aminobenzofuran-2-carboxylate | 174775-48-5 | C₁₁H₁₁NO₃ | 205.21 | Not Reported |

| This compound (Predicted) | N/A | C₁₁H₁₁NO₃ | 205.21 | Similar to isomers |

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward, albeit inferred, synthetic accessibility and the presence of two distinct functional handles for chemical modification make it an ideal candidate for the rapid generation of diverse compound libraries. The strong precedent for the biological activity of 6-aminobenzofuran derivatives, particularly in neuroscience, provides a clear direction for initial biological screening. As the demand for novel therapeutics continues to grow, the exploration of such versatile and strategically functionalized scaffolds will be paramount to the discovery of the next generation of medicines.

References

- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Org. Lett. 2022, 24, 39, 7234–7238. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02905]

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019, 9, 27726-27748. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g]

- Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorg. Med. Chem. 2011, 19 (15), 4549-4557. [URL: https://www.researchgate.net/publication/51449195_Novel_benzofuran_derivatives_with_dual_5-HT1A_receptor_and_serotonin_transporter_affinity]

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. 2024, 29(16), 3698. [URL: https://www.mdpi.com/1420-3049/29/16/3698]

- Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. 2024. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c01594]

- A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. 2022, 27(23), 8501. [URL: https://www.mdpi.com/1420-3049/27/23/8501]

- SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. ResearchGate. 2022. [URL: https://www.researchgate.

- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. BenchChem. 2025. [URL: https://www.benchchem.com/blog/the-emergence-of-6-methyl-substituted-benzofurans-a-technical-guide-to-synthesis-biological-activity-and-mechanistic]

- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. 2025. [URL: https://www.tdcommons.org/dpubs_series/7829/]

- Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Front. Chem. 2022, 10, 882098. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.882098/full]

- Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry. 2009, 21(8), 6061-6065. [URL: https://www.researchgate.

- Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. J. Pharmacol. Exp. Ther. 2020, 373(2), 294-303. [URL: https://jpet.aspetjournals.org/content/373/2/294]

- Process for preparing benzofuran derivatives. Google Patents. CN110684000B. [URL: https://patents.google.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019, 24(8), 1529. [URL: https://www.mdpi.com/1420-3049/24/8/1529]

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. 2021, 60B(5), 769-777. [URL: http://nopr.niscpr.res.in/handle/123456789/57748]

- Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorg. Med. Chem. Lett. 2016, 26(3), 969-974. [URL: https://pubmed.ncbi.nlm.nih.gov/26646219/]

- Examples of drugs containing the benzofuran scaffold. ResearchGate. 2023. [URL: https://www.researchgate.net/figure/Examples-of-drugs-containing-the-benzofuran-scaffold_fig1_369796032]

- Synthesis and Reduction of 5-Halo- and 5-Nitro-1-(benzofuran-3-yl)-2-phenylethanones. Russian Journal of Organic Chemistry. 2006, 42, 1033-1037. [URL: https://www.researchgate.net/publication/225492211_Synthesis_and_Reduction_of_5-Halo-_and_5-Nitro-1-benzofuran-3-yl-2-phenylethanones]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Aminobenzofuran-3-carboxylates

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the discovery and foundational synthesis of aminobenzofuran-3-carboxylates, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to logically unfold the historical context, the core synthetic principles, and the practical execution of the seminal synthetic routes, thereby offering a comprehensive resource for researchers in the field.

Introduction: The Benzofuran Core and the Rise of a Privileged Heterocycle

The story of aminobenzofuran-3-carboxylates begins with the discovery of its parent ring system, benzofuran. In 1870, Sir William Henry Perkin first synthesized the benzofuran ring, laying the groundwork for the exploration of a vast new area of heterocyclic chemistry.[1] Benzofuran derivatives are ubiquitous in nature and form the core of numerous biologically active compounds.[2] This has led to their designation as "privileged structures" in medicinal chemistry, signifying their recurring presence in molecules with diverse pharmacological activities.

The introduction of an amino group and a carboxylate moiety onto the benzofuran scaffold, specifically in the 2- and 3-positions respectively, gives rise to a class of compounds with a unique electronic and steric profile. This specific arrangement has proven to be a fertile ground for the development of novel therapeutic agents, with applications spanning from neuroscience to infectious diseases.

The First Synthesis: A Modern Perspective on a Foundational Transformation

While the initial discovery of the benzofuran ring dates back to the 19th century, the first specific and efficient synthesis of aminobenzofuran-3-carboxylates is a product of modern synthetic methodology. A cornerstone of this chemistry is the intramolecular cyclization of an o-hydroxybenzonitrile derivative, a process conceptually rooted in the principles of the Thorpe-Ziegler cyclization. This reaction provides a powerful and convergent approach to this valuable heterocyclic system.

The key insight underpinning this synthesis is the strategic use of an o-hydroxybenzonitrile as the starting material. The phenolic hydroxyl group serves as the nucleophile for the crucial ring-forming step, while the nitrile group, along with an adjacent ester functionality introduced in a subsequent step, activates the molecule for cyclization and ultimately becomes the amino group of the final product.

Mechanistic Rationale: The Thorpe-Ziegler Cyclization at its Core

The synthesis of ethyl 2-aminobenzofuran-3-carboxylate proceeds through a base-mediated intramolecular condensation. The mechanism can be understood as a variation of the Thorpe-Ziegler cyclization, which is a classical method for the formation of cyclic ketones from dinitriles.[3] In this case, the reaction involves the cyclization of a dinitrile-like precursor, where one of the nitrile groups is replaced by an ester.

The reaction is initiated by the deprotonation of the carbon alpha to the nitrile group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. The subsequent collapse of the tetrahedral intermediate and tautomerization leads to the formation of the 2-aminobenzofuran-3-carboxylate scaffold.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of Ethyl 2-Aminobenzofuran-3-carboxylate

This section provides a detailed, self-validating protocol for the synthesis of the title compound, based on established modern procedures.

Synthesis of the Key Intermediate: 2-(Cyanomethoxy)benzonitrile

The synthesis begins with the preparation of the key intermediate, 2-(cyanomethoxy)benzonitrile, from the readily available 2-hydroxybenzonitrile.

Reaction Scheme:

Sources

The Synthetic Chemist's Guide to Ethyl 6-Aminobenzofuran-3-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Among its many derivatives, Ethyl 6-aminobenzofuran-3-carboxylate stands out as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of an amino group and an ethyl carboxylate on the benzofuran core provides synthetic handles for extensive derivatization, enabling the exploration of vast chemical space in the quest for new drugs. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for this compound, its derivatives, and analogs. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and explore the synthesis of structurally diverse analogs, offering a practical resource for researchers, scientists, and professionals in drug development.

The Significance of the Aminobenzofuran Scaffold

The benzofuran moiety is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1] The introduction of an amino group to this privileged scaffold further enhances its potential for molecular interactions with biological targets. The amino group can act as a hydrogen bond donor or acceptor, a basic center, or a nucleophile for further functionalization, making it a critical component in the design of targeted therapies. Specifically, the 6-amino substitution pattern, coupled with a 3-carboxylate ester, offers a unique vector for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Core Synthesis of this compound: A Strategic Approach

The most logical and widely applicable synthetic route to this compound involves a two-step sequence starting from a readily available precursor: the synthesis of an ethyl 6-nitrobenzofuran-3-carboxylate intermediate, followed by the reduction of the nitro group to the desired amine. This strategy allows for the robust construction of the benzofuran core prior to the introduction of the sensitive amino group.

Synthesis of the Key Intermediate: Ethyl 6-Nitrobenzofuran-3-carboxylate

The construction of the 6-nitrobenzofuran-3-carboxylate core can be achieved through several cyclization strategies. A common and effective method involves the reaction of a suitably substituted salicylaldehyde with an α-haloacetate, followed by an intramolecular cyclization.

A plausible synthetic pathway is outlined below:

Figure 1: General synthetic scheme for Ethyl 6-nitrobenzofuran-3-carboxylate.

Causality Behind Experimental Choices:

-

Starting Materials: 2-Hydroxy-5-nitrobenzaldehyde is a commercially available and relatively inexpensive starting material. The nitro group at the 5-position of the salicylaldehyde will ultimately become the 6-nitro group in the benzofuran product. Ethyl bromoacetate provides the two-carbon unit and the ethyl ester functionality required for the furan ring.

-

O-Alkylation: The first step is a Williamson ether synthesis, where the phenoxide of the salicylaldehyde, generated in situ by a weak base like potassium carbonate, nucleophilically attacks the electrophilic carbon of ethyl bromoacetate. Acetone is a suitable solvent for this reaction.

-

Intramolecular Cyclization: The subsequent intramolecular cyclization is a Perkin-like condensation. A stronger base, such as sodium ethoxide, is typically required to deprotonate the α-carbon of the ester, generating a carbanion. This carbanion then attacks the aldehyde carbonyl group, leading to an aldol-type adduct which, upon dehydration, forms the furan ring.

Reduction of the Nitro Group: The Gateway to the Amino Scaffold

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction, the presence of other functional groups, and safety considerations.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Ethyl 6-aminobenzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the Suzuki-Miyaura cross-coupling reaction of ethyl 6-aminobenzofuran-3-carboxylate. As a key structural motif in medicinal chemistry and materials science, the targeted functionalization of the aminobenzofuran scaffold is of significant interest. These application notes detail the critical parameters, mechanistic considerations, and optimized protocols for the successful carbon-carbon bond formation at the halogenated position of this electron-rich heterocyclic system. Both a direct coupling approach and a protecting group strategy are presented to address the potential challenges posed by the free amino group.

Introduction: The Significance of Functionalized Aminobenzofurans

Benzofuran derivatives are prevalent scaffolds in a vast array of biologically active compounds and functional materials.[1] The presence of an amino group, as in this compound, offers a valuable handle for further molecular elaboration, making it a crucial building block in drug discovery programs. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2][3][4]

The successful application of the Suzuki coupling to this compound, however, requires careful consideration of the substrate's electronic properties and the potential for catalyst inhibition by the free amino group. This guide provides a detailed exploration of the reaction conditions necessary to achieve high-yield and clean conversion.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodo-substituted this compound), forming a Pd(II) intermediate.[5][6]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide.[5][6]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

dot graph Suzuki_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; Aryl_Halide [label="Ar-X (Ethyl 6-halobenzofuran-3-carboxylate)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative\nAddition", shape=plaintext]; PdII_Intermediate [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4"]; Organoboron [label="R-B(OR)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Diorgano [label="Ar-Pd(II)L₂-R", fillcolor="#F1F3F4"]; Reductive_Elimination [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-R (Final Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

Pd0 -> Oxidative_Addition [arrowhead=none]; Aryl_Halide -> Oxidative_Addition; Oxidative_Addition -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [arrowhead=none]; Organoboron -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_Diorgano; PdII_Diorgano -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label=" Catalyst\nRegeneration"]; } Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Considerations for the Suzuki Coupling of this compound

The presence of the free amino group on the benzofuran ring introduces a key challenge. Primary amines can coordinate to the palladium center, potentially leading to catalyst deactivation and reduced reaction efficiency. To overcome this, two primary strategies can be employed:

-

Direct Coupling with a Tolerant Catalyst System: Utilizing bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.

-

Protecting Group Strategy: Temporarily protecting the amino group, for instance as a carbamate, can prevent its interference with the catalyst. This adds steps for protection and deprotection but can lead to cleaner reactions and higher yields.

Choice of Palladium Catalyst and Ligand

For substrates with potentially coordinating groups like amines, the selection of the palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results.

-

Palladium Precatalysts: Pre-formed palladium(II) precatalysts, such as those developed by Buchwald, are often preferred for their air and moisture stability and their efficient generation of the active Pd(0) species in situ.

-

Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands like SPhos and XPhos have demonstrated high efficacy in the coupling of challenging substrates, including heteroaryl halides.[1]

Selection of the Base

The base plays a crucial role in the transmetalation step. A variety of inorganic and organic bases can be used.

-

Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and generally effective. The choice can influence the reaction rate and yield.

-

Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed, particularly when milder conditions are required.

Solvent Selection

The choice of solvent can significantly impact the solubility of the reactants and the reaction kinetics.

-

Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used solvents for Suzuki couplings.

-

Solvent Mixtures: A mixture of an organic solvent with water is often employed to facilitate the dissolution of the inorganic base and the boronic acid.

Experimental Protocols

Two detailed protocols are provided below: a direct coupling method and a protecting group strategy. The choice between these will depend on the specific boronic acid used and the desired purity of the final product.

Protocol 1: Direct Suzuki Coupling (Unprotected Amine)

This protocol is suitable for less challenging boronic acids and when a more streamlined synthesis is desired.

Table 1: Reagents and Conditions for Direct Suzuki Coupling

| Reagent/Parameter | Recommended | Alternatives | Molar Equivalents |

| Ethyl 6-bromo-2-aminobenzofuran-3-carboxylate | - | - | 1.0 |

| Arylboronic Acid | - | Arylboronic ester | 1.2 - 1.5 |

| Palladium Catalyst | SPhos Pd G3 | XPhos Pd G3, Pd(PPh₃)₄ | 0.01 - 0.05 |

| Ligand (if not using a precatalyst) | SPhos | XPhos | 0.02 - 0.10 |

| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O | - |

| Temperature | 80-100 °C | - | - |

| Reaction Time | 4-12 hours | - | - |

Step-by-Step Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add ethyl 6-bromo-2-aminobenzofuran-3-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 eq.).

-

Add the degassed solvent mixture (1,4-dioxane/H₂O, 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling via a Boc-Protected Amine

This protocol is recommended for more sensitive boronic acids or when higher purity is required, as it minimizes potential side reactions involving the amino group.

dot graph Protecting_Group_Strategy { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Starting_Material [label="Ethyl 6-aminobenzofuran-\n3-carboxylate", fillcolor="#FFFFFF"]; Boc_Protection [label="Boc Protection\n(Boc)₂O, Base", shape=plaintext]; Protected_Intermediate [label="Ethyl 6-(Boc-amino)benzofuran-\n3-carboxylate", fillcolor="#F1F3F4"]; Suzuki_Coupling [label="Suzuki Coupling\nPd Catalyst, Base,\nR-B(OR)₂", shape=plaintext]; Coupled_Protected [label="Protected Coupled Product", fillcolor="#F1F3F4"]; Deprotection [label="Deprotection\nTFA or HCl", shape=plaintext]; Final_Product [label="Final Coupled Product\n(Free Amine)", fillcolor="#FFFFFF"];

Starting_Material -> Boc_Protection; Boc_Protection -> Protected_Intermediate; Protected_Intermediate -> Suzuki_Coupling; Suzuki_Coupling -> Coupled_Protected; Coupled_Protected -> Deprotection; Deprotection -> Final_Product; } Figure 2: Workflow for the Protecting Group Strategy.

Step 1: Boc Protection of the Amino Group

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or THF.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by washing with aqueous acid, water, and brine. Dry the organic layer and concentrate to obtain the Boc-protected intermediate, which can often be used in the next step without further purification.

Step 2: Suzuki Coupling of the Boc-Protected Substrate

Table 2: Reagents and Conditions for Suzuki Coupling of Boc-Protected Substrate

| Reagent/Parameter | Recommended | Alternatives | Molar Equivalents |

| Ethyl 6-(Boc-amino)benzofuran-3-carboxylate | - | - | 1.0 |

| Arylboronic Acid | - | Arylboronic ester | 1.2 - 1.5 |

| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd(OAc)₂ | 0.02 - 0.05 |

| Ligand (if using Pd(OAc)₂) | PPh₃ | - | 0.04 - 0.10 |

| Base | K₂CO₃ | Na₂CO₃, K₃PO₄ | 2.0 - 3.0 |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, DMF | - |

| Temperature | 80-100 °C | - | - |

| Reaction Time | 2-8 hours | - | - |

Procedure: Follow the same procedure as in Protocol 1, using the Boc-protected starting material.

Step 3: Deprotection of the Boc Group

-

Dissolve the purified Boc-protected coupled product in a suitable solvent such as DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a mild base and extracted.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient catalyst activity | - Increase catalyst loading. - Switch to a more active catalyst system (e.g., a Buchwald precatalyst). - Ensure reagents and solvents are properly degassed. |

| Poor solubility of reagents | - Try a different solvent system (e.g., DMF, toluene). | |

| Decomposition of Boronic Acid | Harsh reaction conditions | - Lower the reaction temperature. - Use a milder base (e.g., K₃PO₄). |

| Side Product Formation | Homocoupling of the boronic acid | - Use a slight excess of the aryl halide. - Ensure thorough degassing of the reaction mixture. |

| Protodeboronation | - Use anhydrous solvents if possible. - Use a boronic ester instead of the acid. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel, functionalized benzofurans. By carefully selecting the reaction conditions, particularly the catalyst system and by considering a protecting group strategy for the amino functionality, high yields of the desired coupled products can be achieved. The protocols outlined in this guide provide a robust starting point for researchers in the field of synthetic and medicinal chemistry.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. [Link]

-

Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024, February 29). Aminative Suzuki-Miyaura coupling. PubMed. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025, August 10). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

-

ResearchGate. (2025, August 9). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. [Link]

-

ACS Publications. (2006, July 26). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Nykaza, T. V. (2012, August 29). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008, December 24). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

-

Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

-

Sci-Hub. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

-

ResearchGate. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

-

ACS Publications. (2011, November 23). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubMed Central. (2025, June 25). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]

-

Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

-

RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Selvita. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

Accelerated Synthesis of Aminobenzofuran Scaffolds via a Validated Continuous Flow Platform

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the continuous flow synthesis of 2-aminobenzofurans, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] We present a robust and scalable protocol utilizing a scandium(III) triflate-catalyzed [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides. The transition from batch to a continuous flow regime offers substantial advantages, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and higher throughput, making it an ideal platform for library synthesis and scale-up operations in a drug development context.[2][3] Detailed experimental protocols, a complete system configuration, and in-line analysis strategies for reaction optimization are presented.

Introduction: The Case for Flow Chemistry in Heterocyclic Synthesis

Benzofuran cores are prevalent structural motifs in a wide array of natural products and pharmaceuticals, exhibiting activities such as antifungal, anticancer, and anti-inflammatory properties.[1][4] Specifically, 2-aminobenzofuran derivatives are valued as key building blocks for drug candidates.[4][5] Traditional batch synthesis methods for these compounds can be hampered by challenges related to handling reactive intermediates, ensuring consistent heat management, and achieving linear scalability.[6]

Continuous flow chemistry addresses these limitations by performing reactions in a continuously flowing stream within a network of tubes and reactors.[2] This paradigm shift offers unparalleled control over critical process parameters such as temperature, pressure, and residence time.[7] For reactions involving highly reactive or unstable intermediates, such as the ortho-quinone methides (o-QMs) employed in this protocol, flow chemistry provides a significantly enhanced safety profile by minimizing the instantaneous volume of the hazardous species.[8] This guide provides the scientific rationale and a validated, step-by-step protocol for the synthesis of 2-aminobenzofurans, demonstrating the power of flow chemistry to accelerate the development of valuable pharmaceutical building blocks.

Reaction Mechanism and Strategic Rationale

The selected synthetic route is a scandium triflate (Sc(OTf)₃) mediated formal [4+1] cycloaddition. This reaction provides a direct and efficient pathway to the 2-aminobenzofuran scaffold under mild conditions.[1]

The core transformation proceeds via three key stages:

-

Generation of the Reactive Intermediate: An ortho-hydroxybenzhydryl alcohol (reactant A ) is treated with the Lewis acid catalyst, Sc(OTf)₃, to generate a highly reactive ortho-quinone methide (o-QM) intermediate in situ.

-

Nucleophilic Addition & Cyclization: The o-QM intermediate is immediately intercepted by an isocyanide (reactant B ). The isocyanide acts as a nucleophile, attacking the o-QM.

-

Isomerization: A subsequent intramolecular cyclization and isomerization rapidly yield the stable 2-aminobenzofuran aromatic product (C ).

The decision to implement this specific mechanism in a continuous flow system is underpinned by several key advantages:

-

Taming Reactive Intermediates: The o-QM is generated and consumed within seconds in the flow stream, preventing decomposition or undesired side reactions that can occur in a batch reactor.

-

Enhanced Mixing: The micro-scale dimensions of the flow reactor ensure rapid and highly efficient mixing of the reactant and catalyst streams, which is critical for a fast, catalyst-driven reaction.[9]

-

Precise Thermal Control: Superior heat transfer coefficients in flow reactors prevent the formation of local hot spots, ensuring uniform reaction conditions and minimizing byproduct formation.[2]

Caption: Proposed mechanism for the synthesis of 2-aminobenzofurans.

Experimental Setup and Protocol

Reagent Preparation

Prepare the following stock solutions using anhydrous solvent (e.g., Toluene) under an inert atmosphere (Nitrogen or Argon).

| Solution | Component | Concentration | Solvent |

| Stream A | o-Hydroxybenzhydryl Alcohol | 0.1 M | Toluene |

| Stream B | Isocyanide Derivative | 0.12 M (1.2 equiv) | Toluene |

| Stream C | Scandium(III) Triflate (Sc(OTf)₃) | 0.01 M (10 mol%) | Toluene |

Continuous Flow System Configuration

The flow chemistry platform should be assembled as depicted in the workflow diagram below. All tubing and fittings should be chemically resistant (e.g., PFA or ETFE). The system must be assembled in a certified fume hood.

Sources

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]

- 3. syrris.com [syrris.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones | MDPI [mdpi.com]

- 7. mt.com [mt.com]

- 8. comchart.com [comchart.com]

- 9. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Purity Determination of Racemic Benzofuran Derivatives by High-Performance Liquid Chromatography: An Application Guide

Introduction: The Imperative of Chirality in Benzofuran-Based Drug Candidates

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antimicrobial to anti-cancer agents.[1] Many of these therapeutic agents are chiral, and their enantiomers often exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers in a drug product, making robust enantioselective analytical methods paramount in drug development and quality control.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and reproducibility.[3][4]